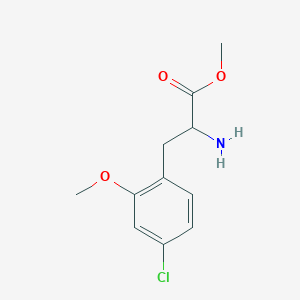

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate

Description

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate |

InChI |

InChI=1S/C11H14ClNO3/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9H,5,13H2,1-2H3 |

InChI Key |

RJHJEVXETCNJBE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate typically involves the esterification of 4-chloro-2-methoxyphenylalanine. One common method is to react 4-chloro-2-methoxyphenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The 2-methoxy group in the main compound donates electrons via resonance, while the 4-chloro group withdraws electrons inductively. This combination may reduce overall ring reactivity compared to analogues with stronger electron-withdrawing groups (e.g., NO₂ in ).

Hydrogen Bonding :

- Steric and Stereochemical Considerations: The β-amino substitution in alters the spatial arrangement, which could influence crystal packing (as per Etter’s graph set analysis ) or receptor binding in bioactive contexts.

Biological Activity

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include an amino group and a chloro-methoxy substituted phenyl ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClNO3 |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H14ClNO3/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9H,5,13H2,1-2H3 |

| InChI Key | RJHJEVXETCNJBE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzymatic activity, potentially acting as either an inhibitor or activator depending on the target involved. For instance, it may influence metabolic pathways by binding to active sites on enzymes, thereby altering their function.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For example, some synthesized compounds demonstrated antioxidant activity exceeding that of ascorbic acid in DPPH radical scavenging assays . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have assessed the anticancer potential of related compounds through various assays:

- Cell Lines Tested : Compounds were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

- Findings : The compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action that could be exploited for targeted cancer therapies .

Enzyme Interaction Studies

This compound has been investigated for its role in enzyme-substrate interactions. It is suggested that the methoxy and amino groups enhance binding affinity to various enzymatic targets, which could lead to the development of novel therapeutic agents aimed at specific diseases .

Case Studies

- Anticancer Screening : In a study examining a series of derivatives, it was found that certain modifications increased the antiproliferative activity against HCT-116 cells significantly compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Another investigation into structure-activity relationships revealed that specific substitutions on the phenyl ring improved biological efficacy against cancer cell lines, demonstrating the importance of molecular design in drug development .

Q & A

Basic: What are the established synthetic routes for Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, and what key parameters influence yield and purity?

Answer:

The synthesis typically involves esterification of the corresponding amino acid precursor. A common route includes:

Protection of the amino group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions.

Esterification of the carboxylic acid with methanol under acidic (e.g., HCl) or catalytic (e.g., H₂SO₄) conditions .

Deprotection using trifluoroacetic acid (TFA) or piperidine to regenerate the free amine.

Critical Parameters:

- Reaction Temperature: Excessive heat during esterification can lead to racemization or degradation.

- Catalyst Choice: Acidic conditions (e.g., HCl) may form hydrochloride salts, requiring neutralization for free base isolation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .

Basic: How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (MS):

Advanced: What strategies are effective for resolving enantiomers of this compound, given its chiral center?

Answer:

- Chiral Chromatography:

- Diastereomeric Salt Formation:

- Enzymatic Resolution:

Advanced: How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?

Answer:

- pH Stability:

- Thermal Stability:

Advanced: What computational methods are used to model its interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina):

- Quantum Mechanics/Molecular Mechanics (QM/MM):

- Molecular Dynamics (GROMACS):

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Answer:

- Assay Reproducibility:

- Impurity Analysis:

- Meta-Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.